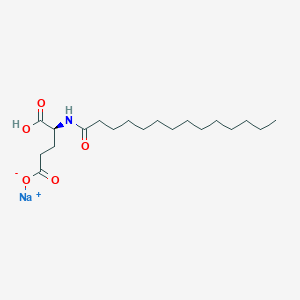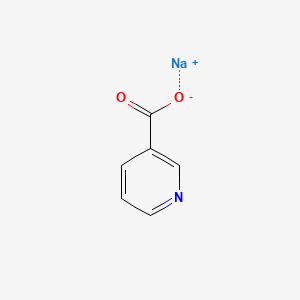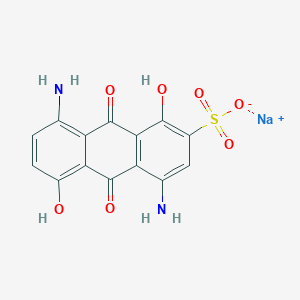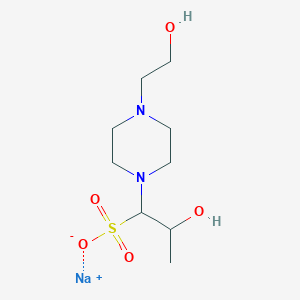
Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C9H19N2NaO5S. The molecular weight is 290.31 g/mol. The compound is a sodium salt of a piperazine derivative, which contains both hydroxyethyl and sulfonate functional groups .Physical And Chemical Properties Analysis
This compound has a pKa of 7.55 at 20°C . It is highly soluble in water, with a solubility of 703.6 g/L . The compound has a density of 1.44 g/cm3 at 20°C . The melting point is 212.6°C .Wissenschaftliche Forschungsanwendungen
-
- Application : Buffering Agent
- Method of Application : This compound, also known as HEPES, is often used as a buffering agent in biological and biochemical research . It is typically used in solution form at a concentration that maintains the pH of the solution within the desired range .
- Results or Outcomes : The use of HEPES as a buffering agent helps maintain a stable pH in experimental systems, which is critical for many biological and biochemical reactions .
-
Scientific Field : Electrophoresis Studies
- Application : Running Buffer
- Method of Application : In gel electrophoresis, HEPES can be used as a running buffer. The buffer is prepared in solution and used to fill the chamber of the electrophoresis apparatus .
- Results or Outcomes : The use of HEPES as a running buffer in gel electrophoresis can help maintain a consistent pH and ion concentration, which are critical for the separation of molecules based on size and charge .
-
Scientific Field : Cell Biology
- Application : Extraction Buffer
- Method of Application : HEPES can be used as an extraction buffer to prevent damage of proteins in red blood cells . It is typically used in solution form and mixed with the cells to extract the proteins .
- Results or Outcomes : The use of HEPES as an extraction buffer can help protect proteins from damage during extraction, which is important for subsequent analysis of the proteins .
-
Scientific Field : Plant Studies
- Application : Grinding Buffer
- Method of Application : HEPES is used as a grinding buffer in plant studies. It is typically used in solution form and mixed with the plant material during the grinding process .
- Results or Outcomes : The use of HEPES as a grinding buffer can help protect plant tissues and cells from damage during the grinding process, which is important for subsequent analysis of the plant material .
-
Scientific Field : Electroporation Studies
- Application : Buffer in Electroporation
- Method of Application : In electroporation studies, HEPES can be used as a buffer. The buffer is prepared in solution and used to fill the electroporation cuvette .
- Results or Outcomes : The use of HEPES as a buffer in electroporation can help maintain a consistent pH and ion concentration, which are critical for the successful introduction of foreign DNA into cells .
-
Scientific Field : Industrial Manufacturing
- Application : Intermediate in the Manufacture of Various Products
- Method of Application : HEPES is used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals. It is also used to synthesize triethylenediamine .
- Results or Outcomes : The use of HEPES in industrial manufacturing can contribute to the production of a variety of products, including polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals .
-
Scientific Field : Biochemical Studies
- Application : Substitute for Tris and Phosphate in Studies with Metal Ions
- Method of Application : HEPES can be used as a substitute for Tris and phosphate in studies involving metal ions . It is typically used in solution form at a concentration that maintains the pH of the solution within the desired range .
- Results or Outcomes : The use of HEPES as a substitute for Tris and phosphate can help maintain a stable pH in experimental systems involving metal ions, which is critical for many biochemical reactions .
-
Scientific Field : Industrial Manufacturing
- Application : Synthesis of Triethylenediamine
- Method of Application : HEPES is used as an intermediate in the synthesis of triethylenediamine .
- Results or Outcomes : The use of HEPES in the synthesis of triethylenediamine can contribute to the production of this important chemical, which has various applications in industry .
-
Scientific Field : Industrial Manufacturing
- Application : Manufacture of Polyurethane Catalysts
- Method of Application : HEPES is used as an intermediate in the manufacture of polyurethane catalysts .
- Results or Outcomes : The use of HEPES in the manufacture of polyurethane catalysts can contribute to the production of these important industrial products .
Eigenschaften
IUPAC Name |
sodium;2-hydroxy-1-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S.Na/c1-8(13)9(17(14,15)16)11-4-2-10(3-5-11)6-7-12;/h8-9,12-13H,2-7H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPPLRCAXJSWBR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(N1CCN(CC1)CCO)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



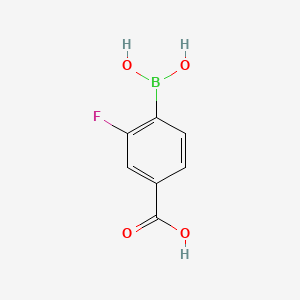
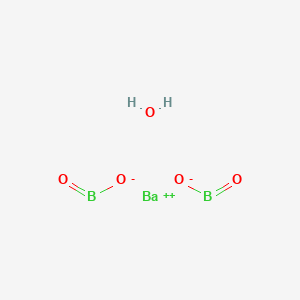
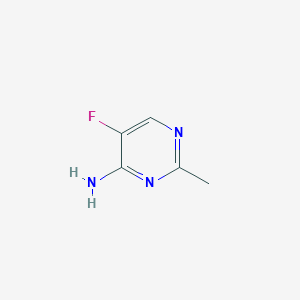
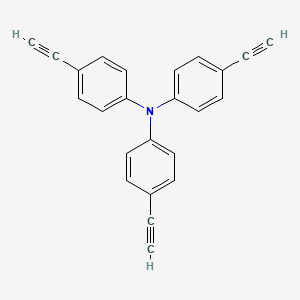
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)
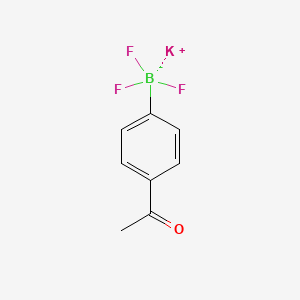
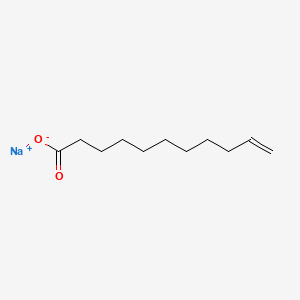
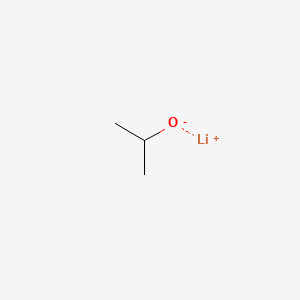
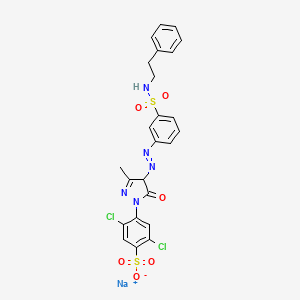
![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)
